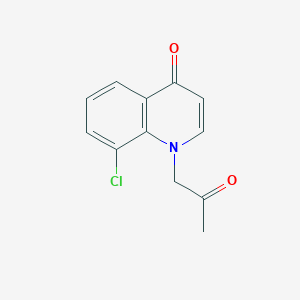

8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO2 |

|---|---|

Molecular Weight |

235.66 g/mol |

IUPAC Name |

8-chloro-1-(2-oxopropyl)quinolin-4-one |

InChI |

InChI=1S/C12H10ClNO2/c1-8(15)7-14-6-5-11(16)9-3-2-4-10(13)12(9)14/h2-6H,7H2,1H3 |

InChI Key |

YEDKUZDAJXNRPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CN1C=CC(=O)C2=C1C(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 8 Chloro 1 2 Oxopropyl Quinolin 4 1h One and Analogues

Classical and Contemporary Approaches for Quinolin-4(1H)-one Core Synthesis

The construction of the fundamental quinolin-4(1H)-one structure can be achieved through several well-established named reactions, each offering distinct advantages in terms of substrate scope and regioselectivity. mdpi.com

Gould-Jacobs Synthesis Modifications

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone in quinolin-4-one synthesis. mdpi.comwikipedia.org The traditional process involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate, followed by a thermal cyclization of the resulting intermediate. mdpi.comwikipedia.org This high-temperature cyclization proceeds through a ketene (B1206846) intermediate to form a 4-hydroxy-3-ethoxycarbonylquinoline, which after hydrolysis and decarboxylation, yields the quinolin-4-one core. mdpi.com

Modifications to this reaction, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields. asianpubs.orgablelab.eu The regioselectivity of the Gould-Jacobs cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring, which can lead to mixtures of products when using asymmetrically substituted anilines. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Temperature | High (often >250 °C) | High (e.g., 250-300 °C) |

| Yield | Often low to moderate | Generally improved |

| Byproducts | Can lead to degradation | Minimized degradation with optimized time |

Conrad-Limpach Condensation Strategies

The Conrad-Limpach synthesis, discovered in 1887, provides a route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org The reaction initially forms a Schiff base, which then undergoes a thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.org The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step. wikipedia.orgnih.gov

This method is particularly useful for preparing 4-hydroxyquinoline derivatives. The choice of reaction conditions can influence the final product, with lower temperatures favoring the formation of 2-hydroxyquinolines (Knorr synthesis). jptcp.com

Dieckmann Condensation Derivatives

The Dieckmann condensation, an intramolecular version of the Claisen condensation, can be adapted for the synthesis of quinolin-4-one precursors. mdpi.commasterorganicchemistry.com This reaction involves the base-promoted cyclization of a diester to form a β-keto ester. masterorganicchemistry.com In the context of quinoline (B57606) synthesis, this can be applied to appropriately substituted N-aryl amino diesters to construct the heterocyclic ring. mdpi.com

Biere-Seelen Synthesis Adaptations

The Biere-Seelen approach, developed in 1979, starts with the Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate. mdpi.commun.ca The resulting enaminoester undergoes cyclization in the presence of a strong base to form a quinolin-4-one diester. mdpi.com Subsequent regioselective hydrolysis and thermal decarboxylation lead to the desired quinolin-4-one-3-carboxylic acid ester. mdpi.commun.ca

Isatoic Anhydride-Based Cyclizations

Isatoic anhydrides are versatile and readily available starting materials for the synthesis of quinolin-4-ones. mdpi.comresearchgate.net A notable method involves a decarboxylative cyclization of isatoic anhydrides with active methylene (B1212753) compounds, such as 1,3-dicarbonyls. mdpi.comresearchgate.net This reaction can be carried out in environmentally friendly solvents like water at elevated temperatures. mdpi.com The base-generated carbanion from the dicarbonyl compound attacks the isatoic anhydride, leading to the release of carbon dioxide and subsequent intramolecular cyclization and dehydration to form the quinolin-4-one. mdpi.com

Functionalization at the Quinoline Ring and N1 Position

The functionalization of the quinoline scaffold is crucial for modulating its chemical and biological properties. rsc.orgrsc.org This can involve introducing substituents onto the carbocyclic or heterocyclic ring, as well as alkylation at the N1 position.

Direct C-H functionalization has emerged as a powerful tool for introducing a wide range of substituents at various positions of the quinoline ring. rsc.orgnih.govmdpi.com Transition metal catalysis plays a key role in achieving regioselective functionalization, often directed by the nitrogen atom of the quinoline ring or an N-oxide functionality. mdpi.comresearchgate.net For instance, palladium-catalyzed reactions have been employed for the arylation of quinoline N-oxides at the C2 position. mdpi.com

N-alkylation of the quinolin-4(1H)-one core is a common strategy to introduce diverse side chains. To introduce the 2-oxopropyl group at the N1 position of 8-chloroquinolin-4(1H)-one, a standard approach would involve the reaction of 8-chloroquinolin-4(1H)-one with a suitable three-carbon electrophile, such as chloroacetone (B47974). This alkylation is typically carried out in the presence of a base, like potassium carbonate, and can be facilitated by phase transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB). tsijournals.com The reactivity of the nitrogen at position-1 towards alkylation can be influenced by substituents on the quinoline ring. tsijournals.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one |

| Diethyl ethoxymethylenemalonate |

| 4-hydroxy-3-ethoxycarbonylquinoline |

| Methyl anthranilate |

| Dimethyl acetylenedicarboxylate |

| Isatoic anhydride |

| Chloroacetone |

| Potassium carbonate |

| Tetrabutylammonium bromide |

Introduction of the Chloro Substituent at C-8

The synthesis of 8-chloroquinolin-4(1H)-one, a key precursor, involves the specific placement of a chlorine atom at the 8th position of the quinolinone ring. The direct chlorination of the quinoline scaffold is a common strategy to achieve this. ontosight.ai Various chlorinating agents can be employed for this purpose, with the choice of reagent and reaction conditions being crucial for achieving the desired regioselectivity.

Commonly used chlorinating agents include N-chlorosuccinimide (NCS), dichlorodimethylhydantoin (DCH), and trichloroisocyanuric acid (TCCA). google.com The reaction conditions are typically mild to avoid harsh environments that could lead to unwanted side reactions or decomposition of the starting material. google.com For instance, the synthesis of 8-chloroquinoline, a related precursor, can be achieved through the chlorination of quinoline using agents like phosphorus oxychloride. ontosight.ai The selection of the solvent is also a critical parameter, with options ranging from N,N-dimethylformamide and N-methylpyrrolidone to chlorinated solvents like dichloromethane (B109758) and chloroform. google.com

| Chlorinating Agent | Typical Reaction Conditions | Reference |

| N-chlorosuccinimide (NCS) | Mild conditions, various solvents | google.com |

| Dichlorodimethylhydantoin (DCH) | Mild conditions, various solvents | google.com |

| Trichloroisocyanuric acid (TCCA) | Mild conditions, various solvents | google.com |

| Phosphorus oxychloride | Used for chlorination of quinoline | ontosight.ai |

N-Alkylation Strategies for 1-(2-oxopropyl) Moiety

Once the 8-chloroquinolin-4(1H)-one core is established, the next crucial step is the introduction of the 1-(2-oxopropyl) group at the nitrogen atom. This is typically achieved through N-alkylation reactions.

Alkylation with Chloroacetone and Related Reagents

A straightforward method for introducing the 2-oxopropyl group is the reaction of 8-chloroquinolin-4(1H)-one with chloroacetone. This reaction is a nucleophilic substitution where the nitrogen atom of the quinolinone ring attacks the electrophilic carbon of chloroacetone, displacing the chloride. The reaction is generally carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net

N- versus O-Alkylation Selectivity Studies

A significant challenge in the alkylation of quinolinones is the potential for competing O-alkylation, as the quinolinone can exist in tautomeric equilibrium with its 4-hydroxyquinoline form. wikipedia.org The regioselectivity of the alkylation (N- versus O-alkylation) is influenced by several factors, including the reaction conditions and the substitution pattern of the quinolinone ring. uea.ac.ukresearchgate.net

Studies have shown that the choice of solvent and base can dramatically affect the N-/O-alkylation ratio. uea.ac.uk For instance, in some systems, alkylation of an alkali salt of a related pyridone in DMF predominantly leads to N-alkylation, whereas using a silver salt in benzene (B151609) can favor O-alkylation exclusively. nih.gov Furthermore, the substituent at the C-8 position of the quinolinone ring can exert a significant steric or electronic influence. Research on quinolin-2(1H)-one derivatives has indicated that while many substituted quinolinones yield a mixture of N- and O-alkylated products, the presence of a substituent at the C-8 position can lead exclusively to O-alkylation under certain conditions. researchgate.net Distinguishing between the N- and O-alkylated isomers often requires careful analysis using techniques like NMR spectroscopy. researchgate.net

| Factor | Influence on Selectivity | Reference |

| Solvent | Can significantly alter the N- vs. O-alkylation ratio. | uea.ac.ukresearchgate.net |

| Base | The nature of the counter-ion (e.g., K+, Ag+) can direct selectivity. | nih.gov |

| Substituents | Substituents at the C-8 position can favor O-alkylation. | researchgate.net |

| Alkylating Agent | The nature of the electrophile can influence the reaction outcome. | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions for Quinolin-4(1H)-ones

Modern synthetic chemistry offers powerful transition metal-catalyzed methods for the construction of the quinolin-4(1H)-one core. organic-chemistry.orgbohrium.com These methods often provide high efficiency and functional group tolerance.

Palladium-catalyzed reactions are widely employed. researchgate.net One such approach involves the intramolecular N-arylation of enamine intermediates in a tandem one-pot process, leading to good to excellent yields of quinolin-4(1H)-ones. organic-chemistry.org Palladium-catalyzed carbonylation reactions, using carbon monoxide as a carbonyl source, are also a common strategy for synthesizing this scaffold. nih.gov

Copper catalysts are also effective. organic-chemistry.org A copper-catalyzed aza-Michael addition of 2-aminobenzoates to β-substituted α,β-unsaturated ketones, followed by cyclization and oxidation, provides a straightforward one-pot synthesis of 3-carbonyl-4-quinolone derivatives under mild conditions. organic-chemistry.org Iron(III)-catalyzed oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones represents another efficient route to a broad range of 4-quinolones. organic-chemistry.org

| Metal Catalyst | Reaction Type | Key Features | Reference |

| Palladium (Pd) | Intramolecular N-arylation, Carbonylation | High yields, tandem processes | organic-chemistry.orgnih.gov |

| Copper (Cu) | Aza-Michael addition/cyclization | One-pot, mild conditions | organic-chemistry.org |

| Iron (Fe) | Oxidative coupling | Broad substrate scope | organic-chemistry.org |

Organocatalytic Approaches in Quinolin-4(1H)-one Synthesis

In a move towards more sustainable and metal-free synthetic routes, organocatalysis has emerged as a powerful tool for the synthesis of quinolin-4(1H)-ones. nih.govmdpi.com N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts used for this purpose. mdpi.com These electron-rich species exhibit nucleophilic character and can catalyze the formation of the quinolinone ring through various reaction pathways. nih.govmdpi.com The mechanism often involves the formation of key intermediates like homoenolates, which then undergo intramolecular cyclization to furnish the desired quinolinone structure. mdpi.com

One-Pot and Modular Synthesis Protocols for Quinolinone Derivatives

One-pot and modular synthesis protocols are highly sought after in modern organic synthesis due to their efficiency, reduced waste, and operational simplicity. bohrium.comnih.gov Several such strategies have been developed for quinolinone derivatives.

These protocols often combine multiple reaction steps in a single vessel, avoiding the need for isolation and purification of intermediates. nih.govacs.org For example, a tandem one-pot procedure can involve an initial intermolecular Michael addition followed by a palladium-catalyzed intramolecular N-arylation to yield the quinolin-4(1H)-one product. organic-chemistry.org Another approach utilizes p-toluenesulfonic acid (p-TSA) as a green promoter for the one-pot synthesis of quinoline-fused derivatives from multiple components. nih.govacs.orgacs.org The classic Friedländer quinoline synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can also be adapted into a practical and scalable one-pot method. organic-chemistry.org These strategies align with the principles of green chemistry by minimizing solvent consumption and energy input. bohrium.com

Optimization and Development of Synthetic Routes

Synthesis of the 8-Chloroquinolin-4(1H)-one Core

The construction of the quinolin-4-one ring system is a well-established area of heterocyclic chemistry, with several named reactions providing viable pathways. The choice of method often depends on the availability and complexity of the starting materials. Classical methods such as the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and the Camps cyclization are foundational. For the synthesis of 8-chloroquinolin-4(1H)-one, a common strategy involves the cyclization of an appropriately substituted aniline derivative.

Optimization of these cyclization reactions typically involves screening of catalysts (often acidic or basic), reaction temperatures, and solvents to maximize the yield and minimize the formation of side products. For instance, the use of high-boiling point solvents like diphenyl ether is common for thermal cyclizations, while polyphosphoric acid (PPA) or Dowtherm A can also be employed to facilitate the reaction.

N-Alkylation of 8-Chloroquinolin-4(1H)-one

The introduction of the 2-oxopropyl side chain at the nitrogen atom of the quinolinone ring is a critical step. This is typically achieved via a nucleophilic substitution reaction between the 8-chloroquinolin-4(1H)-one and a suitable three-carbon electrophile, most commonly chloroacetone or bromoacetone (B165879).

The quinolin-4-one system exists in tautomeric equilibrium with its 4-hydroxyquinoline form. Alkylation can potentially occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. For the synthesis of the target compound, selective N-alkylation is desired. Studies on analogous systems, such as quinazolinones, have shown that N-alkylation is generally favored over O-alkylation under classical two-phase conditions using a solid base and an aprotic solvent. juniperpublishers.com

The optimization of this N-alkylation step involves a systematic investigation of several reaction parameters:

Choice of Base: The selection of the base is critical for the deprotonation of the quinolinone nitrogen, thereby activating it for nucleophilic attack. Common bases include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and stronger bases like sodium hydride (NaH). The strength of the base can influence the reaction rate and, in some cases, the regioselectivity. Research on the alkylation of quinazolin-4(3H)-one has demonstrated that potassium carbonate, cesium carbonate, and sodium hydride can all effectively promote N-alkylation, with yields being comparable across these bases. juniperpublishers.com

Solvent System: The solvent plays a crucial role in solvating the reactants and influencing the reaction kinetics. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are commonly employed for N-alkylation reactions. The choice of solvent can affect the solubility of the quinolinone salt and the rate of the substitution reaction.

Reaction Temperature and Time: The reaction temperature is a key parameter to control. Higher temperatures generally lead to faster reaction rates but may also promote the formation of undesired byproducts. Optimization involves finding the optimal temperature that provides a reasonable reaction time with high conversion and minimal side reactions. For instance, the N-alkylation of quinazolin-4(3H)-one with benzyl (B1604629) chloride in DMF is typically carried out at 100°C for 3 hours to achieve a high yield. juniperpublishers.com

Nature of the Alkylating Agent: While chloroacetone is a common choice, other α-halo ketones could also be employed. The reactivity of the alkylating agent (e.g., bromoacetone vs. chloroacetone) can impact the reaction conditions required.

The following interactive data table summarizes the typical conditions and findings from studies on the N-alkylation of related heterocyclic systems, which can be extrapolated for the optimization of the synthesis of this compound.

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ | DMF | 100 | 3 | N-Alkylation | 82 | juniperpublishers.com |

| Quinazolin-4(3H)-one | Benzyl chloride | Cs₂CO₃ | DMF | 100 | 3 | N-Alkylation | 81 | juniperpublishers.com |

| Quinazolin-4(3H)-one | Benzyl chloride | NaH | DMF | 100 | 3 | N-Alkylation | 77.8 | juniperpublishers.com |

| 6,7-Dimethoxyquinazolin-4-one | Benzyl chloride | Cs₂CO₃ | DMF | 70 | - | N-Alkylation | 82 | juniperpublishers.com |

| 6,7-Dimethoxyquinazolin-4-one | Ethyl chloroacetate | K₂CO₃ | DMF | - | - | N-Alkylation | 82 | juniperpublishers.com |

Detailed research findings on the optimization of the synthesis of this compound itself would involve a systematic screening of the above-mentioned parameters. A design of experiments (DoE) approach could be employed to efficiently explore the reaction space and identify the optimal conditions that maximize the yield and purity of the final product. For example, a study on the synthesis of N-alkyl-2-alkynyl-4(1H)-quinolones optimized reaction conditions by evaluating different catalysts and additives at varying temperatures to achieve the best yields. juniperpublishers.com

Reactions and Transformations of 8 Chloro 1 2 Oxopropyl Quinolin 4 1h One

Reactivity of the Quinolin-4(1H)-one Ring System

The quinolin-4(1H)-one ring is a bicyclic aromatic system where a pyridine (B92270) ring is fused to a benzene (B151609) ring. The presence of the carbonyl group at position 4 and the nitrogen atom at position 1 significantly influences the electron distribution and reactivity of the entire scaffold. The pyridinone portion of the molecule is generally electron-deficient, which affects its susceptibility to both electrophilic and nucleophilic attack.

In electrophilic aromatic substitution (SEAr) reactions, the quinoline (B57606) ring system exhibits distinct reactivity between its two constituent rings. The pyridinone ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing effects of the carbonyl group and the protonated nitrogen atom under acidic conditions. Consequently, electrophilic substitution occurs preferentially on the benzenoid ring. reddit.com

For 8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one, the directing effects of the substituents on the benzene ring must be considered. The chlorine atom at C-8 is a deactivating but ortho-, para-directing group. The fused pyridinone ring also exerts a deactivating effect. Therefore, electrophilic attack is anticipated at positions C-5 and C-7, which are ortho and para to the chloro substituent, respectively. The electronic and steric environment will ultimately determine the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Expected Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 8-Chloro-5-nitro-1-(2-oxopropyl)quinolin-4(1H)-one and/or 8-Chloro-7-nitro-1-(2-oxopropyl)quinolin-4(1H)-one |

| Bromination | Br₂ / FeBr₃ | 8-Chloro-5-bromo-1-(2-oxopropyl)quinolin-4(1H)-one and/or 8-Chloro-7-bromo-1-(2-oxopropyl)quinolin-4(1H)-one |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 8-Chloro-5-acyl-1-(2-oxopropyl)quinolin-4(1H)-one and/or 8-Chloro-7-acyl-1-(2-oxopropyl)quinolin-4(1H)-one |

The electron-deficient nature of the pyridinone ring makes it susceptible to nucleophilic attack. While the C-4 position is a ketone, its tautomeric enol form, 4-hydroxyquinoline (B1666331), is significant. This hydroxyl group can be converted into a better leaving group, such as a chloro group, by reacting with reagents like phosphoryl chloride (POCl₃). mdpi.comresearchgate.net The resulting 4-chloroquinoline (B167314) derivative is highly activated for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles at the C-4 position. nih.gov

Furthermore, the α,β-unsaturated ketone system within the pyridinone ring (C2-C3 double bond conjugated to the C4-carbonyl) can potentially undergo Michael-type conjugate addition reactions with soft nucleophiles, although this is less common than SNAr reactions on an activated C-4 position.

Table 2: Potential Nucleophilic Substitution Reactions (via C-4 activation)

| Initial Reaction | Reagent | Intermediate | Subsequent Nucleophile | Final Product |

| Chlorination | POCl₃ | 4,8-Dichloro-1-(2-oxopropyl)quinolinium salt | R₂NH (Amine) | 8-Chloro-4-(dialkylamino)-1-(2-oxopropyl)quinolinium salt |

| Chlorination | POCl₃ | 4,8-Dichloro-1-(2-oxopropyl)quinolinium salt | RO⁻ (Alkoxide) | 8-Chloro-4-alkoxy-1-(2-oxopropyl)quinolinium salt |

| Chlorination | POCl₃ | 4,8-Dichloro-1-(2-oxopropyl)quinolinium salt | N₃⁻ (Azide) | 4-Azido-8-chloro-1-(2-oxopropyl)quinolinium salt |

Transformations of the 2-Oxopropyl Side Chain

The 1-(2-oxopropyl) side chain provides a reactive ketone functional group that can undergo a wide variety of well-established carbonyl reactions. libretexts.orglibretexts.org These transformations are crucial for modifying the properties of the molecule or for building more complex structures.

The ketone's carbonyl group is readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation leads to the formation of 8-Chloro-1-(2-hydroxypropyl)quinolin-4(1H)-one.

The carbonyl group can also react with nitrogen-based nucleophiles to form various derivatives. msu.edu For instance, reaction with primary amines yields imines (Schiff bases), while reaction with hydroxylamine (B1172632) produces oximes. These reactions are typically acid-catalyzed and involve the elimination of water. msu.edu

Table 3: Reactions of the 2-Oxopropyl Carbonyl Group

| Reaction Type | Reagent(s) | Product |

| Reduction | NaBH₄ or LiAlH₄ | 8-Chloro-1-(2-hydroxypropyl)quinolin-4(1H)-one |

| Imine Formation | R-NH₂ / H⁺ | 8-Chloro-1-(2-(alkylimino)propyl)quinolin-4(1H)-one |

| Oxime Formation | NH₂OH·HCl | 8-Chloro-1-(2-(hydroxyimino)propyl)quinolin-4(1H)-one |

| Hydrazone Formation | H₂N-NHR | 8-Chloro-1-(2-(hydrazono)propyl)quinolin-4(1H)-one |

The protons on the carbon atoms adjacent (in the α-position) to the carbonyl group of the 2-oxopropyl chain are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles. For the 2-oxopropyl group, enolization can occur at either the terminal methyl group (C-3 of the propyl chain) or the methylene (B1212753) group attached to the quinolinone nitrogen (C-1 of the propyl chain). The regioselectivity of these reactions can often be controlled by the choice of base and reaction conditions. Subsequent reaction with an electrophile, such as an alkyl halide, allows for the introduction of new substituents. For example, bromination can occur at the α-position using reagents like N-bromosuccinimide (NBS). nuph.edu.ua

Cyclization and Rearrangement Reactions Involving the Scaffold

The presence of multiple reactive sites on the this compound scaffold allows for various intramolecular cyclization reactions, leading to the formation of new fused heterocyclic systems. These reactions often require prior modification of the side chain.

For instance, the reduction of the side-chain ketone to an alcohol, followed by conversion of the alcohol to a leaving group (e.g., a tosylate), could set the stage for an intramolecular nucleophilic substitution. The nitrogen of the quinolinone could potentially act as the nucleophile, although this is sterically constrained. More plausibly, an intramolecular Friedel-Crafts-type reaction could occur, where the side chain, after appropriate modification, cyclizes onto the electron-rich C-5 or C-7 position of the benzenoid ring.

Additionally, rearrangement reactions, such as the Fries-like rearrangement, have been observed in related N-aryl systems under acidic conditions, suggesting that the scaffold could undergo skeletal reorganization under specific stimuli. mdpi.com The 2-oxopropyl side chain could also participate in intramolecular aldol-type condensation reactions if another carbonyl functionality is introduced elsewhere in the molecule, leading to the formation of new ring structures. For example, a Claisen condensation of the enolate of the side-chain ketone with an ester group at C-3 could lead to a new fused ring.

Derivatives and Structural Modifications of 8 Chloro 1 2 Oxopropyl Quinolin 4 1h One

Design and Synthesis of Analogues with Varied Substituents on the Quinoline (B57606) Core

The aromatic core of 8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one presents multiple positions (C-5, C-6, and C-7) amenable to substitution, offering a powerful avenue for structural diversification. The introduction of different functional groups can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological interactions.

Halogen Substitutions (e.g., at C-5, C-6, C-7)

The introduction of additional halogen atoms onto the quinoline ring is a common strategy in medicinal chemistry to modulate a compound's activity. Halogens can alter the electronic nature of the aromatic system and improve membrane permeability. While specific examples for the direct halogenation of this compound at positions C-5, C-6, and C-7 are not extensively detailed in available literature, general methodologies for the halogenation of quinoline systems can be inferred. Electrophilic aromatic substitution reactions using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or selectfluor can be employed to introduce chlorine, bromine, or fluorine atoms, respectively. The regioselectivity of these reactions would be influenced by the directing effects of the existing chloro and carbonyl groups.

For instance, the synthesis of related 2-alkyl-5,7-dichloro-8-hydroxyquinolines has been achieved through chlorination using NCS under acidic conditions, demonstrating the feasibility of introducing halogens at the C-5 and C-7 positions of a quinoline core. nih.gov

Alkyl, Aryl, and Heteroaryl Substitutions

The incorporation of alkyl, aryl, and heteroaryl moieties on the quinoline core can introduce new binding interactions with biological targets. These substitutions are typically achieved through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings are powerful tools for forming carbon-carbon bonds between the quinoline core (appropriately functionalized with a halide or triflate) and a wide range of alkyl, aryl, or heteroaryl boronic acids, organostannanes, or alkenes.

While direct examples for this compound are scarce, the general applicability of these methods to quinoline systems is well-established. For example, the synthesis of 2,3,8-trisubstituted quinolines has been accomplished, showcasing the versatility of synthetic strategies for modifying the quinoline scaffold. researchgate.net

Modifications of the N1-Oxopropyl Moiety

The N1-oxopropyl side chain is another key site for structural modification, offering opportunities to explore the impact of chain length and heteroatom incorporation on the molecule's properties.

Alkyl Chain Length Variation

Varying the length of the alkyl chain at the N1-position can influence the compound's lipophilicity and conformational flexibility. Synthesis of analogues with different chain lengths would typically involve the N-alkylation of the parent 8-chloroquinolin-4(1H)-one with different α-halo ketones. For example, reacting 8-chloroquinolin-4(1H)-one with 1-chlorobutan-2-one (B1265656) or 1-chloropentan-2-one (B1354079) would yield analogues with longer alkyl chains. This systematic modification allows for a structure-activity relationship (SAR) study to determine the optimal chain length for a desired biological activity.

Heteroatom Incorporation within the Side Chain

The introduction of heteroatoms such as oxygen, nitrogen, or sulfur into the N1-side chain can introduce hydrogen bonding capabilities and alter the polarity of the molecule. This can be achieved by using alkylating agents containing these heteroatoms. For instance, reacting 8-chloroquinolin-4(1H)-one with an α-halo ether or an α-halo thioether could introduce an oxygen or sulfur atom into the side chain. The synthesis of fluoroquinolones with N-1 substituents containing m-aminophenyl groups highlights the exploration of diverse functionalities at this position to enhance antibacterial potency. nih.gov

Hybrid Molecule Design Incorporating the 8-Chloroquinolin-4(1H)-one Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop compounds with improved affinity, selectivity, or a dual mode of action. mdpi.com The 8-chloroquinolin-4(1H)-one scaffold can serve as a valuable building block in the design of such hybrid molecules.

The synthesis of these hybrids would involve linking the 8-chloroquinolin-4(1H)-one moiety to another bioactive scaffold through a suitable linker. The point of attachment on the quinoline core could be a synthetically introduced functional group, or modifications could be made to the N1-side chain to enable conjugation. For example, a terminal functional group could be introduced on the N1-alkyl chain to allow for coupling with another molecule. The design of novel quinoline-based hybrids incorporating 1,2,4-triazole (B32235) and oxime moieties has been reported to yield compounds with significant anti-inflammatory activity. nih.gov While not directly involving the this compound scaffold, these studies provide a blueprint for the potential design of new hybrid molecules based on this core structure.

Regio- and Stereochemical Considerations in Derivative Synthesis

The regiochemical outcome of derivatization reactions on this compound is primarily dictated by the electronic nature and steric hindrance imposed by the existing substituents on the quinolone ring. The 8-chloro group and the N1-(2-oxopropyl) substituent play crucial roles in directing incoming reagents to specific positions.

Regioselectivity in Aromatic Substitution

The quinolone ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the preferred reaction pathway and position of attack being heavily influenced by the substituents.

Electrophilic Aromatic Substitution: The quinolin-4(1H)-one core is generally electron-deficient, which can make electrophilic aromatic substitution challenging. However, the precise location of any potential substitution is guided by the directing effects of the chloro and N-alkyl groups. The chlorine atom at the 8-position is a deactivating, ortho-, para-director. The N1-(2-oxopropyl) group, being an alkyl substituent on the nitrogen, influences the electron density of the entire heterocyclic system.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chloro group at the 8-position makes the quinolone ring susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present at another position. However, the chloro group at C-8 itself is not typically the most facile leaving group in nucleophilic aromatic substitutions on this scaffold. In many quinolone syntheses, a halogen at the 7-position is often displaced by nucleophiles. Should a derivative of this compound be synthesized with an additional leaving group, the regioselectivity of its displacement would be a key consideration.

Stereochemical Considerations of the N1-(2-oxopropyl) Side Chain

The 1-(2-oxopropyl) side chain offers a key site for introducing stereochemistry into the derivatives of this compound. The ketone functionality and the adjacent methylene (B1212753) group are amenable to a variety of stereoselective transformations.

Reduction of the Ketone: The carbonyl group of the 2-oxopropyl side chain can be stereoselectively reduced to a secondary alcohol, creating a chiral center. The choice of reducing agent and the potential use of chiral catalysts can afford high enantiomeric or diastereomeric excess of the desired alcohol.

For instance, the use of chiral borane (B79455) reagents or catalytic asymmetric hydrogenation can lead to the formation of either the (R)- or (S)-alcohol, depending on the catalyst used. The stereochemical outcome is dictated by the facial selectivity of the hydride attack on the prochiral ketone, which can be controlled by the steric and electronic environment created by the chiral catalyst.

Reactions at the α-Methylene Group: The methylene group adjacent to the ketone (the α-position) is activated and can be a site for various stereoselective reactions. For example, asymmetric alkylation or aldol (B89426) reactions can be performed at this position. By employing a chiral auxiliary or a chiral base, it is possible to control the stereochemistry of the newly formed stereocenter.

The table below summarizes some potential stereoselective reactions on the N1-(2-oxopropyl) side chain and the stereochemical considerations involved.

| Reaction Type | Target Site | Stereochemical Outcome | Controlling Factors |

| Asymmetric Reduction | Ketone Carbonyl | Enantiomerically enriched alcohol | Chiral reducing agents (e.g., CBS reagents), Asymmetric transfer hydrogenation catalysts |

| Asymmetric Alkylation | α-Methylene | Enantiomerically enriched α-substituted ketone | Chiral phase-transfer catalysts, Chiral auxiliaries on the nitrogen |

| Asymmetric Aldol Reaction | α-Methylene | Diastereo- and enantiomerically enriched β-hydroxy ketone | Chiral catalysts (e.g., proline-based), Chiral Lewis acids |

The synthesis of specific stereoisomers is often crucial for the biological activity of quinolone derivatives. Therefore, the ability to control the stereochemistry at the N1-side chain is a significant aspect of the synthetic strategy for developing new derivatives of this compound.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one, a full suite of NMR experiments would be required to unambiguously assign all proton and carbon signals.

¹H NMR Spectral Analysis and Proton Assignments

The ¹H NMR spectrum would provide information on the number of different proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (proton count). Based on the structure, one would expect distinct signals for the aromatic protons on the quinolinone core and the protons of the 2-oxopropyl side chain. The protons on the benzene (B151609) ring would appear as doublets or triplets, with coupling constants characteristic of ortho and meta relationships. The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the side chain would likely appear as singlets, given their isolation from other protons.

¹³C NMR Spectral Analysis and Carbon Assignments

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The spectrum would be characterized by signals in the aromatic region for the quinolinone ring carbons and in the aliphatic region for the side chain carbons. The carbonyl carbons (C=O) of the quinolinone ring and the ketone on the side chain would appear at the most downfield shifts (typically >160 ppm).

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the connectivity of protons within the aromatic spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for connecting the 2-oxopropyl side chain to the nitrogen atom of the quinolinone ring and for assigning quaternary carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, the IR spectrum would be expected to show characteristic stretching vibrations for:

The amide carbonyl group (C=O) in the quinolinone ring (typically around 1650-1680 cm⁻¹).

The ketone carbonyl group (C=O) in the side chain (around 1715 cm⁻¹).

Aromatic C=C and C-H bonds.

The C-Cl bond in the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. The mass spectrum would show a molecular ion peak ([M]⁺) and potentially an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Analysis of the fragmentation pattern would help to confirm the structure, likely showing fragments corresponding to the loss of the 2-oxopropyl side chain or other characteristic cleavages.

Structure Activity Relationship Sar Investigations

Influence of the Chloro Substituent at C-8 on Activity

The presence of a chloro substituent at the C-8 position of the quinoline (B57606) ring is a critical determinant of the biological activity profile of 8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one. The introduction of a halogen, such as chlorine, at this position significantly impacts the molecule's electronic and steric properties, which in turn influences its interaction with biological targets.

Research on related 8-chloroquinolone derivatives has demonstrated that the C-8 substituent can induce a distorted orientation of the group attached to the N1 position. nih.gov This steric hindrance between the C-8 chloro group and the N1-substituent can force the latter out of the plane of the quinolone core. nih.gov This conformational constraint is believed to be a key factor in enhancing the antibacterial potency of certain 8-chloroquinolones. nih.govconsensus.app The resulting three-dimensional arrangement can lead to a more favorable binding interaction with target enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial replication.

Furthermore, the electron-withdrawing nature of the chlorine atom can modulate the electron density of the entire quinoline ring system. This alteration in electronic distribution can affect the compound's ability to participate in crucial intermolecular interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the active site of a target protein. The increased lipophilicity imparted by the chloro group can also influence the compound's pharmacokinetic properties, including its ability to cross cell membranes and reach its site of action. Studies on other quinoline derivatives have shown that halogenation can significantly impact their anticancer and antimicrobial activities. nih.govresearchgate.netsemanticscholar.org

Role of the N1-Oxopropyl Moiety in Modulating Biological Profiles

The substituent at the N1 position of the quinolin-4(1H)-one ring is widely recognized as a pivotal element in defining the compound's biological activity. In the case of this compound, the N1-oxopropyl moiety, also known as an acetonyl group, plays a significant role in modulating its biological profile.

The size, shape, and chemical nature of the N1-substituent are crucial for proper orientation within the binding pocket of target enzymes. While bulky aromatic groups at the N1 position have been shown to be beneficial for the antibacterial activity of some 8-chloroquinolones due to the induced distortion, smaller aliphatic groups like the 2-oxopropyl group will have a different steric and electronic contribution. nih.gov

While direct SAR studies on the N1-oxopropyl group in this specific 8-chloro scaffold are not extensively documented in publicly available literature, the general principles of quinolone SAR suggest that even subtle changes to this moiety can lead to significant variations in potency and selectivity.

Impact of Substituents at Other Quinoline Ring Positions (e.g., C-3, C-5, C-6, C-7) on Activity

While the focus of this article is on this compound, understanding the impact of substituents at other positions of the quinoline ring is essential for contextualizing its SAR and for the rational design of future analogs.

C-3 Position: A carboxyl group at the C-3 position is a hallmark of many potent antibacterial quinolones, as it is crucial for binding to DNA gyrase. The absence of this group in this compound suggests that its primary mode of action might differ from that of traditional fluoroquinolones, or that it may exhibit different biological activities altogether.

C-5, C-6, and C-7 Positions: Substitutions at these positions are well-known to modulate the activity spectrum and potency of quinolinones. For instance, a fluorine atom at the C-6 position is a common feature in many fluoroquinolone antibiotics, enhancing their antibacterial efficacy. The C-7 position is often substituted with cyclic amines, such as piperazine (B1678402) or pyrrolidine, which can influence antibacterial spectrum, potency, and pharmacokinetic properties. nih.gov The nature of the substituent at the C-5 position can also affect activity. The specific substitution pattern of this compound, being unsubstituted at these key positions, defines its unique biological profile. Any future modifications at these sites would be expected to significantly alter its activity.

Correlation between Electronic and Steric Properties and Biological Responses

The biological activity of this compound is a direct consequence of the interplay between its electronic and steric properties. Quantitative structure-activity relationship (QSAR) studies on broader classes of quinolones often reveal strong correlations between these physicochemical parameters and biological responses.

Steric Properties: The steric bulk of the C-8 chloro group and the N1-oxopropyl substituent are critical. As established, the steric clash between these two groups can lead to a non-planar conformation, which has been linked to enhanced activity in related compounds. nih.govconsensus.app The volume and shape of the entire molecule determine its fit within the binding site of a biological target.

The balance between these electronic and steric factors is delicate. An optimal combination is required for high-affinity binding and potent biological activity. Computational modeling and QSAR studies are valuable tools for dissecting these contributions and predicting the activity of novel analogs.

Pharmacophore Elucidation Based on Structural Modifications

Key pharmacophoric features would likely include:

A hydrogen bond acceptor: The carbonyl oxygen at the C-4 position is a crucial hydrogen bond acceptor.

A hydrophobic aromatic region: The fused benzene (B151609) and pyridine (B92270) rings provide a large hydrophobic surface for van der Waals interactions.

A halogen bond donor/hydrophobic feature: The chlorine atom at the C-8 position can participate in halogen bonding or contribute to hydrophobic interactions.

A hydrogen bond acceptor/hydrophobic feature: The ketone group on the N1-oxopropyl moiety can act as a hydrogen bond acceptor, while the alkyl chain contributes to hydrophobicity.

Biological Activity and Mechanistic Studies in Vitro and Ex Vivo

Evaluation of Broad-Spectrum Biological Activities

Derivatives of the quinoline (B57606) and quinolone core have been extensively evaluated for their efficacy against a wide range of pathological organisms and cell lines. These studies have established a broad spectrum of activity, which is often influenced by the nature and position of various substituents on the quinoline ring.

Antibacterial Activity Quinolone compounds are well-known for their antibacterial properties, active against both Gram-positive and Gram-negative bacteria. researchgate.net The 8-chloro substitution, in particular, has been shown to be a key factor for potent antibacterial activity in some derivatives. nih.gov For instance, the compound 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid demonstrated extremely potent activities against both Gram-positive and Gram-negative bacteria, proving significantly more potent than trovafloxacin against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other 8-nitrofluoroquinolone derivatives have also shown interesting activity against Gram-positive bacteria. nih.gov The presence of a halogen at the C-8 position can create a highly strained conformation, which is believed to be a key factor for this potent activity. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected 8-Chloroquinolone Derivatives

| Compound Name | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Streptococcus pneumoniae (clinical isolate) | 30x more potent than trovafloxacin | nih.gov |

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 128x more potent than trovafloxacin | nih.gov |

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | S. aureus | ~0.97 | nih.gov |

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | E. coli | ~4.7 | nih.gov |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Methicillin-sensitive S. aureus (MSSA) | 2.2 µM | researchgate.net |

Antitubercular Activity The quinoline scaffold is also a source of compounds with promising activity against Mycobacterium tuberculosis. Cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 μg/ml against standard strains and clinical isolates, including multidrug-resistant strains. nih.gov Specifically, the MIC50 and MIC90 for cloxyquin against 150 clinical isolates were 0.125 and 0.25 μg/ml, respectively. nih.gov Other derivatives, such as 5-nitrofuran-based 1,2,3-triazoles, have also shown promising antitubercular activity, with one compound exhibiting an MIC value of 0.25 μg/ml against the Mycobacterium tuberculosis H37Rv strain. nih.gov

Antifungal Activity Various halogenated 8-hydroxyquinoline derivatives have been reported to possess antifungal properties. researchgate.netmdpi.com For example, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has been shown to inhibit the growth of a large number of fungi, including Phaeomoniella chlamydospora and Phaeoacremonium aleophilum, which are associated with esca, a grapevine disease. mdpi.com The mechanism for this fungitoxicity may involve non-chelating actions. researchgate.net Additionally, novel chloro-containing 1-aryl-3-oxypyrazoles have displayed excellent fungicidal activity against Rhizoctonia solani. nih.gov

Antiproliferative Activity The quinoline core is a "privileged fragment" in the development of anticancer agents. mdpi.com Numerous derivatives have been synthesized and evaluated for their antiproliferative effects on various cancer cell lines. A series of acyl hydrazones synthesized from 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde showed cytotoxicity against HeLa cell lines, with one compound identified as the most potent, having an IC50 value of 18.8 μM. nih.gov This compound was found to induce apoptosis at its IC50 concentration. nih.gov Similarly, synthetic 7-chloro-(4-thioalkylquinoline) derivatives have been investigated, with sulfonyl N-oxide derivatives showing the most pronounced cytotoxicity against several human cancer cell lines, including colorectal, leukemia, lung, and osteosarcoma cells. mdpi.com Other research on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones identified potent derivatives with GI50 values ranging from 22 nM to 31 nM against a panel of four cancer cell lines. mdpi.com

Table 2: In Vitro Antiproliferative Activity of Selected Quinolone Derivatives

| Compound Class/Name | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 4-Chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazone (Compound 7) | HeLa | IC50 | 18.8 µM | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (Compounds 3f-j) | 4 Cancer Cell Lines | GI50 | 22 nM - 31 nM | mdpi.com |

| 7-Chloro-4-thioalkylquinoline sulfonyl N-oxide (Compound 81) | HCT116 (colorectal) | IC50 | < 5 µM (approx.) | mdpi.com |

Nematocidal Activity Research into the anthelmintic properties of quinoline derivatives has identified candidates with nematocidal activity. nih.gov A quinoline derivative known as ABX464 (obefazimod) and its analogues were assessed for activity against the free-living nematode Caenorhabditis elegans and the pathogenic nematode Haemonchus contortus. One analogue was identified with greater potency than the parent compound. nih.gov

Investigations into Molecular Mechanisms of Action

Understanding the molecular basis for the biological activities of 8-chloro-quinolin-4(1H)-one derivatives is crucial for their development as therapeutic agents. Studies have pointed to several key mechanisms, including enzyme inhibition and interference with fundamental cellular processes.

A primary mechanism of action for many quinolone compounds is the inhibition of type II topoisomerases, which are ATP-dependent enzymes essential for DNA replication and metabolism. nih.gov An ATP analog, 8-chloro-ATP (8-Cl-ATP), derived from 8-chloro-adenosine, has been shown to directly inhibit the catalytic activities of topoisomerase IIα. nih.gov This inhibition leads to a decrease in the relaxation of supercoiled DNA and decatenation of kinetoplast DNA (kDNA). nih.gov Other quinolones have been found to enhance double-stranded DNA cleavage mediated by topoisomerase II. nih.gov Novel pyrazolo[4,3-f]quinoline derivatives have also been synthesized as potential anticancer agents, with some showing strong inhibition of topoisomerase IIα activity, comparable to the standard drug etoposide. mdpi.com

The planar structure of the quinoline ring allows these molecules to interact with nucleic acids. Some quinazoline derivatives have been shown to interact with double-stranded DNA through intercalation and groove binding. nih.gov Studies on 7-chloro-(4-thioalkylquinoline) derivatives revealed that at higher concentrations, they inhibit both DNA and RNA synthesis, contributing to their antiproliferative effects. mdpi.com Furthermore, iron chelated by the lipophilic 8-hydroxyquinoline scaffold can induce significant DNA strand breakage in cultured human cells. nih.gov

While specific receptor binding studies for 8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one are not widely documented, related quinazoline structures have been investigated for their affinity to tyrosine kinase receptors like EGFR and VEGFR-2. Molecular docking studies have shown that these compounds can display strong binding affinities to these receptors, suggesting a potential mechanism for their anticancer activity. nih.gov

The biological effects of quinoline derivatives are often the result of interference with critical cellular signaling pathways. Inhibition of topoisomerase II by compounds like 8-Cl-ATP not only halts DNA synthesis but also induces DNA double-stranded breaks, which can trigger DNA damage response pathways. nih.gov In the context of cancer, a derivative of neocryptolepine, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was found to exert its cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway, which regulates cell proliferation, apoptosis, and autophagy. nih.gov Antiproliferative studies on 7-chloro-(4-thioalkylquinoline) derivatives showed they can induce apoptosis and cause an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com

Biological Target Identification and Validation (In Vitro)

Identifying the specific molecular targets of 8-chloro-quinolin-4(1H)-one derivatives is key to understanding their therapeutic potential and mechanism of action.

In vitro studies have validated DNA topoisomerase II as a primary target for many antibacterial and anticancer quinolones. nih.govmdpi.com Assays measuring the relaxation of supercoiled DNA have confirmed that compounds like 8-Cl-ATP can directly inhibit the enzyme's catalytic activity. nih.gov

For antiproliferative quinolin-2(1H)-one derivatives, molecular targets such as EGFR, BRAFV600E, and EGFRT790M have been investigated, with some compounds showing potent inhibitory activity. mdpi.com In the field of nematocidal research, thermal proteome profiling and in silico modeling predicted an aldo-keto reductase as a potential target for the quinoline derivative ABX464 in the nematode H. contortus. nih.gov These approaches are crucial for validating the interaction between a compound and its putative biological target.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of quinolin-4-one derivatives has traditionally relied on classic methods like the Gould-Jacobs and Conrad-Limpach reactions. mdpi.comtetrahedron-green-chem.com While effective, these methods often require harsh conditions, such as high temperatures and the use of hazardous chemicals, which can lead to unwanted side reactions and environmental concerns. researchgate.netnih.gov Future research should focus on developing more efficient, sustainable, and economically viable synthetic pathways to 8-Chloro-1-(2-oxopropyl)quinolin-4(1H)-one.

Promising areas for exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for many heterocyclic syntheses, including those for quinoline (B57606) derivatives. mdpi.com

Green Catalysis: The use of eco-friendly catalysts, such as p-toluenesulfonic acid (p-TSA) or para-sulfonic acid calix mdpi.comarene, can facilitate the synthesis in more benign solvents like water or ethanol. tetrahedron-green-chem.com

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for a variety of transformations, including the synthesis of quinolin-4-ones under mild, environmentally friendly conditions. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety, scalability, and product consistency, which would be beneficial for the industrial-scale production of this quinolinone derivative.

A comparative analysis of these methodologies is presented below, highlighting the potential advancements over traditional approaches.

| Methodology | Traditional Synthesis (e.g., Gould-Jacobs) | Modern "Green" Synthesis | Potential Advantages for this compound |

| Reaction Conditions | High temperatures (up to 250°C), often harsh reagents. mdpi.compreprints.org | Lower temperatures, milder reagents, use of alternative energy sources (microwaves). nih.gov | Reduced energy consumption, minimized decomposition of starting materials/products. |

| Solvents | High-boiling point organic solvents. | Water, ethanol, or solvent-free conditions. tetrahedron-green-chem.com | Lower environmental impact, reduced cost, and simplified purification. |

| Catalysts | Often requires strong acids or bases. mdpi.com | Recyclable solid acids, organocatalysts (NHCs), nanoparticles. mdpi.comnih.gov | Increased catalyst efficiency, easier separation, and potential for asymmetric synthesis. |

| Yield & Purity | Variable, often requires extensive purification. | Generally higher yields and cleaner reaction profiles. | More cost-effective production with less waste generation. |

Future studies should aim to adapt these modern techniques for the specific synthesis of this compound, optimizing conditions to maximize yield and sustainability.

Rational Design of Next-Generation Quinolinone Derivatives

Rational design, guided by structure-activity relationship (SAR) studies and computational modeling, is a cornerstone of modern drug discovery. benthamscience.com The this compound molecule offers several key positions for modification to create next-generation derivatives with potentially enhanced biological efficacy. rsc.org SAR studies on similar quinolinones have established that substitutions at nearly all positions (N-1, C-2, C-3, and C-5 through C-8) can significantly influence their pharmacological properties. rsc.orgslideshare.net

Future research should systematically explore modifications to the parent structure:

Position 8 (Chloro Group): The chloro group is an electron-withdrawing substituent that can influence the electronic properties and lipophilicity of the molecule. Future work could involve replacing the chlorine with other halogens (F, Br, I) or with electron-donating groups (e.g., methyl, methoxy) to probe the effects on receptor binding or cell permeability. acs.org

Position 1 (N-substituent): The 2-oxopropyl group at the N-1 position is critical for activity in many quinolinone series. slideshare.net This side chain could be elongated, branched, or functionalized with cyclic moieties (e.g., cyclopropyl, which is common in fluoroquinolone antibiotics) or aromatic rings to explore new interactions with biological targets. nih.govresearchgate.net

Quinolinone Core: Further substitutions on the benzene (B151609) ring of the quinolinone core, for instance at positions 5, 6, or 7, could be explored. A fluorine atom at position 6, for example, is a hallmark of the potent fluoroquinolone antibiotics and is known to enhance antibacterial activity. slideshare.net

The table below outlines potential avenues for rational design based on established SAR principles for the quinolinone class.

| Modification Site | Proposed Change | Rationale / Predicted Effect |

| C-8 Position | Replace -Cl with -F, -CF3, or -OCH3 | Modulate electronic properties and lipophilicity to enhance target affinity or pharmacokinetic profile. rsc.org |

| N-1 Side Chain | Replace -CH2COCH3 with cyclopropyl, aryl, or heteroaryl groups | Alter steric bulk and electronic character to improve binding interactions with target enzymes or receptors. slideshare.net |

| C-6 Position | Introduce a fluorine atom | Potentially enhance antimicrobial or anticancer activity, a common strategy in quinolone drug design. rsc.orgslideshare.net |

| C-7 Position | Add a piperazine (B1678402) or pyrrolidine ring | Improve antibacterial potency and spectrum, as seen in many clinically used quinolones. slideshare.netnih.gov |

These targeted modifications, guided by computational docking and quantitative structure-activity relationship (QSAR) models, could accelerate the discovery of new therapeutic agents derived from this compound. mdpi.com

Advanced Mechanistic Investigations Using Integrated Approaches

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. Future research should employ a combination of experimental and computational methods to investigate the formation of this compound and its subsequent reactions.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying reaction pathways, transition states, and the electronic structure of molecules. acs.orgnih.gov Such studies can provide insights into the regioselectivity of cyclization reactions used to form the quinolinone core and explain the influence of the 8-chloro substituent on the reaction energetics. acs.org For example, DFT calculations could be used to compare the energy barriers for different cyclization pathways, helping to refine reaction conditions to favor the desired product.

These theoretical investigations should be complemented by experimental studies, such as:

Kinetic analysis to determine reaction orders and activation energies.

Isotope labeling studies to trace the pathways of atoms during the reaction.

In-situ spectroscopic monitoring (e.g., using NMR or IR spectroscopy) to identify and characterize reaction intermediates.

By integrating computational and experimental approaches, a comprehensive mechanistic understanding can be achieved, enabling more precise control over the synthesis and functionalization of this quinolinone scaffold. rsc.org

Application in Material Science and Other Non-Biological Fields

While the quinolinone scaffold is predominantly explored for its biological activity, related heterocyclic aromatic compounds have found significant applications in materials science. acs.org Quinoline derivatives, for instance, are utilized in the development of organic light-emitting diodes (OLEDs), transistors, and third-generation photovoltaic cells. researchgate.net

The potential of this compound in these fields remains an open and intriguing area for future investigation. Key research questions include:

Photophysical Properties: Does this compound exhibit fluorescence or phosphorescence? What are its absorption and emission spectra, quantum yield, and excited-state lifetime? These fundamental properties are critical for applications in OLEDs and fluorescent sensors.

Electrochemical Properties: What are the HOMO/LUMO energy levels of the molecule? Can it function as an effective electron or hole transport material in organic electronic devices?

Coordination Chemistry: The carbonyl oxygen and the quinoline nitrogen can potentially act as ligands for metal ions. nih.govresearchgate.net Research into the coordination complexes of this compound could lead to new materials with interesting magnetic, optical, or catalytic properties.

Exploring these non-biological applications could reveal new functionalities for this class of compounds, expanding their utility beyond the traditional realm of medicinal chemistry.

Role in Chemical Probe Development for Biological Systems

Quinoline-based scaffolds are widely used in the development of fluorescent probes for bio-imaging and chemosensing due to their favorable photophysical properties, small size, and ability to interact with biological molecules. crimsonpublishers.comresearchgate.net These probes are invaluable tools for visualizing and quantifying specific analytes, such as metal ions (e.g., Zn²⁺, Cu²⁺), reactive oxygen species, and biomolecules within living cells. nih.govacs.orgbohrium.com

Future research should investigate the potential of this compound as a platform for developing novel chemical probes. The research could proceed in two main directions:

Intrinsic Sensing Properties: The first step would be to characterize the intrinsic fluorescence of the compound. Its response to changes in environmental factors such as pH, polarity, and the presence of various metal ions should be systematically evaluated.

Functionalization for Targeted Probes: If the core scaffold is fluorescent, the 2-oxopropyl side chain or other positions on the quinolinone ring could be further functionalized with specific recognition moieties. For example, adding a dipicolylamine group could create a selective sensor for Zn²⁺, while incorporating other chelators could target different analytes. researchgate.net

The development of a selective and sensitive probe based on the this compound structure would provide a powerful new tool for studying complex biological systems and could aid in the diagnosis of diseases associated with analyte imbalances. crimsonpublishers.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-chloro-1-(2-oxopropyl)quinolin-4(1H)-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of substituted anilines with β-ketoesters or via Mannich-type reactions. For example, hydroxylamine-O-sulfonic acid and lithium hydroxide in methanol under reflux (30 hours) have been used for analogous quinolinone derivatives, yielding up to 92% after flash chromatography (heptane/EtOAc) . Optimize stoichiometry and reaction time to minimize side products.

- Data Consideration : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with gradients tailored to polarity differences between product and impurities.

Q. How can the purity of this compound be validated?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M + H]+ ion) and ¹H/¹³C NMR for structural verification. For example, quinolinone derivatives exhibit characteristic aromatic proton shifts at δ 7.4–8.0 ppm and carbonyl signals near δ 170 ppm .

- Data Contradiction : Discrepancies in NMR integration may indicate residual solvents or byproducts. Re-crystallize from CH₂Cl₂/di-isopropylether to enhance purity .

Q. What safety protocols are critical when handling this compound?

- Methodology : Classified under EU-GHS/CLP as Acute Toxicity (Category 4 for oral, dermal, inhalation). Use fume hoods, nitrile gloves, and protective eyewear. Emergency procedures require immediate decontamination and consultation with a physician .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 2-oxopropyl substituent in cross-coupling reactions?

- Methodology : The electron-withdrawing chloro group at position 8 and the ketone at position 1 may direct electrophilic substitution. Computational modeling (e.g., DFT) can predict regioselectivity. Experimentally, use Suzuki-Miyaura coupling with Pd catalysts to introduce aryl groups at position 3 .

- Data Contradiction : Unexpected byproducts may arise from competing nucleophilic attacks. Characterize intermediates via X-ray crystallography to confirm bond formation .

Q. What strategies resolve contradictions in spectral data for quinolin-4(1H)-one derivatives?

- Case Study : In a study of 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one, conflicting NMR signals were resolved by X-ray analysis, revealing intermolecular N–H⋯N hydrogen bonds and π-π stacking (centroid distance: 3.94 Å) .

- Methodology : Combine HRMS, 2D NMR (COSY, NOESY), and crystallography to distinguish tautomers or conformational isomers.

Q. How can the photostability of this compound be assessed for pharmaceutical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.